1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No.: 1217694-51-3
VCID: VC6601341
Molecular Formula: C21H38ClNO2
Molecular Weight: 371.99
* For research use only. Not for human or veterinary use.
![1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride - 1217694-51-3](/images/structure/VC6601341.png)
Description |
1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound with a molecular formula of C21H38NO3Cl and a molecular weight of 372.0 g/mol . This compound combines an adamantane moiety, known for its rigid and stable structure, with a piperidine ring, which is often found in pharmaceuticals due to its ability to interact with biological systems. Synthesis and PreparationWhile specific synthesis details for 1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride are not readily available, compounds with similar structures often involve multi-step reactions. These may include alkylation reactions to introduce the adamantane and piperidine moieties, followed by hydrochloride salt formation to enhance solubility. Research Findings and Future DirectionsGiven the lack of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals. The adamantane and piperidine components suggest potential for therapeutic use, but comprehensive studies are needed to explore these possibilities. |
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CAS No. | 1217694-51-3 |
Product Name | 1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride |
Molecular Formula | C21H38ClNO2 |
Molecular Weight | 371.99 |
IUPAC Name | 1-(1-adamantylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C21H37NO2.ClH/c1-15-3-16(2)11-22(10-15)12-20(23)13-24-14-21-7-17-4-18(8-21)6-19(5-17)9-21;/h15-20,23H,3-14H2,1-2H3;1H |
Standard InChIKey | BGKYDEKTOBAWLI-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)C.Cl |
Solubility | not available |
PubChem Compound | 18593186 |
Last Modified | Aug 18 2023 |
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